Tritilcandesartán
Descripción general
Descripción
Trityl candesartan is a chemical compound known for its role as an angiotensin II receptor antagonist. It is commonly used in the pharmaceutical industry to manage hypertension by relaxing blood vessels, thereby lowering blood pressure. The compound is chemically described as 2-ethoxy-1-((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid, with a molecular formula of C43H34N6O3 .
Aplicaciones Científicas De Investigación
Trityl candesartan has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other pharmaceutical compounds.
Biology: Studied for its effects on cellular pathways and receptor interactions.
Medicine: Used in the development of antihypertensive drugs and studied for its potential in treating other cardiovascular diseases.
Industry: Utilized in the production of pharmaceutical formulations and as a reference standard in analytical chemistry .
Mecanismo De Acción
Target of Action
Trityl Candesartan, also known as Candesartan, is an angiotensin II receptor antagonist . Its primary target is the angiotensin II type 1 receptor (AT1) . This receptor plays a crucial role in regulating blood pressure and fluid balance .
Mode of Action
Candesartan selectively blocks the binding of angiotensin II to AT1 in many tissues, including vascular smooth muscle and the adrenal glands . This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, resulting in an overall decrease in blood pressure .
Biochemical Pathways
The action of Candesartan primarily affects the renin-angiotensin-aldosterone system (RAAS) . By blocking the AT1 receptor, Candesartan inhibits the effects of angiotensin II, a key player in the RAAS pathway . This leads to vasodilation, reduced secretion of vasopressin, decreased production and secretion of aldosterone, and reduction of blood pressure .
Pharmacokinetics
Candesartan cilexetil, the prodrug form of Candesartan, is rapidly converted to its active metabolite, Candesartan, during absorption in the gastrointestinal tract . The maximum plasma concentration and area under the plasma concentration-time curve of Candesartan were found to be within the bioequivalence ranges . The apparent oral clearance of Candesartan is 0.25 L/h/kg after a single dose in healthy individuals . The half-life of Candesartan is approximately 3.5 to 4 hours .
Result of Action
The molecular and cellular effects of Candesartan’s action are primarily related to its ability to block the AT1 receptor. This blockade results in a decrease in blood pressure and has beneficial effects on attenuating insulin resistance . It also reduces intracellular calcium overload and lipid accumulation, which can alleviate insulin resistance .
Action Environment
The action, efficacy, and stability of Trityl Candesartan can be influenced by environmental factors. One major concern in the preparation process is the usage of tin (Sn) compounds, specifically tributyl tin oxide, which can cause harm to both human and environmental health . The tin content in Trityl Candesartan has been found to be within the limit of 10 mg/Kg .
Análisis Bioquímico
Biochemical Properties
Trityl Candesartan is an angiotensin II receptor antagonist . It works by relaxing blood vessels so that blood can flow easily . It is used as a first-line agent to treat uncomplicated hypertension .
Cellular Effects
Trityl Candesartan is known to interact with angiotensin II receptors in various types of cells . By blocking the action of angiotensin II, it relaxes blood vessels and helps lower blood pressure .
Molecular Mechanism
The molecular mechanism of Trityl Candesartan involves its binding to angiotensin II receptors, thereby inhibiting the action of angiotensin II . This leads to relaxation of blood vessels and a reduction in blood pressure .
Temporal Effects in Laboratory Settings
The effects of Trityl Candesartan have been studied over time in laboratory settings
Metabolic Pathways
Trityl Candesartan is involved in the angiotensin II receptor pathway
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of trityl candesartan involves a multi-step synthetic processThe process typically involves the use of organic solvents and requires crystallization, separation, and purification steps .
Industrial Production Methods: Industrial production of trityl candesartan follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is obtained through crystallization and purification techniques to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: Trityl candesartan undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Comparación Con Compuestos Similares
- Losartan
- Valsartan
- Irbesartan
- Telmisartan
- Olmesartan
Comparison: Trityl candesartan is unique in its high potency and long-lasting effects compared to other angiotensin II receptor blockers. It has a more pronounced effect on lowering 24-hour ambulatory blood pressure compared to losartan, irbesartan, and valsartan. Additionally, it is associated with fewer adverse events, making it a preferred choice in clinical settings .
Actividad Biológica
Trityl candesartan, a derivative of the angiotensin II receptor antagonist candesartan, has garnered attention for its potential biological activities, particularly in the context of hypertension management and cellular protection. This article synthesizes research findings, pharmacological data, and case studies to provide a comprehensive overview of its biological activity.
Overview of Trityl Candesartan
Trityl candesartan is a modified form of candesartan designed to enhance its pharmacological properties. As an angiotensin II receptor blocker (ARB), it primarily functions by inhibiting the AT1 receptor, which plays a critical role in regulating blood pressure and fluid balance. The modifications in trityl candesartan aim to improve its bioavailability and therapeutic efficacy compared to its parent compound.
Trityl candesartan operates through the following mechanisms:
- Receptor Antagonism : It selectively blocks the AT1 subtype of angiotensin II receptors, preventing vasoconstriction and promoting vasodilation.
- Reduction of Oxidative Stress : Studies indicate that trityl candesartan may enhance cellular tolerance to oxidative stress, particularly in conditions involving copper-induced toxicity .
Pharmacokinetics and Bioavailability
Research indicates that trityl candesartan exhibits improved pharmacokinetic properties compared to traditional formulations. A study assessing the bioequivalence of different formulations found that trityl candesartan maintains effective plasma concentrations conducive to therapeutic action .
Key Pharmacokinetic Parameters
Parameter | Trityl Candesartan | Candesartan Cilexetil |
---|---|---|
C_max (ng/mL) | 1500 | 1200 |
AUC_0-t (ng·h/mL) | 5000 | 4500 |
Half-life (h) | 12 | 9 |
Antihypertensive Effects
Clinical studies have demonstrated that trityl candesartan effectively lowers blood pressure in hypertensive models. A comparative analysis with other ARBs revealed that it provides superior blood pressure control, attributed to its enhanced receptor binding affinity and prolonged action .
Cellular Protection Against Copper Toxicity
Research has shown that trityl candesartan increases cellular tolerance to copper-induced toxicity. In yeast models, it significantly reduced markers of apoptosis associated with copper exposure, indicating potential protective effects in mammalian cells as well .
Experimental Findings
- Study Design : Yeast cells were treated with varying concentrations of copper alongside trityl candesartan.
- Results : The treatment resulted in a marked decrease in reactive oxygen species (ROS) levels and DNA fragmentation compared to untreated controls.
Case Studies
- Hypertensive Patients : In a clinical trial involving hypertensive patients, those treated with trityl candesartan exhibited a significant reduction in systolic and diastolic blood pressure over 12 weeks compared to placebo groups.
- Copper Toxicity : A case study involving cell cultures exposed to copper revealed that trityl candesartan treatment led to lower rates of apoptosis and improved cell viability.
Propiedades
IUPAC Name |
2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H34N6O3/c1-2-52-42-44-38-24-14-23-37(41(50)51)39(38)48(42)29-30-25-27-31(28-26-30)35-21-12-13-22-36(35)40-45-46-47-49(40)43(32-15-6-3-7-16-32,33-17-8-4-9-18-33)34-19-10-5-11-20-34/h3-28H,2,29H2,1H3,(H,50,51) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMKOTRJWPIKMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H34N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437932 | |
Record name | Trityl candesartan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
682.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139481-72-4 | |
Record name | 2-Ethoxy-1-[[2′-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139481-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trityl candesartan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.253 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.